molecular formula C21H15Br B7884620 1-(Bromo(1-naphthyl)methyl)naphthalene CAS No. 5467-20-9

1-(Bromo(1-naphthyl)methyl)naphthalene

Cat. No.: B7884620
CAS No.: 5467-20-9
M. Wt: 347.2 g/mol
InChI Key: JTXUIHPHBAGZMF-UHFFFAOYSA-N
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Description

1-(Bromo(1-naphthyl)methyl)naphthalene is a brominated aromatic hydrocarbon with the molecular formula C₁₁H₈Br₂. It is a derivative of naphthalene, featuring a bromomethyl group attached to the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromo(1-naphthyl)methyl)naphthalene can be synthesized through several methods, including:

  • Electrophilic Bromination: Naphthalene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce the bromomethyl group.

  • Free Radical Bromination: This method involves the use of bromine radicals generated from N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromo(1-naphthyl)methyl)naphthalene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced bromine content.

  • Substitution Reactions: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Naphthoquinones, naphthalene-1,4-dione, etc.

  • Reduction Products: Naphthalene derivatives with reduced bromine content.

  • Substitution Products: Naphthalene derivatives with hydroxyl, amino, or other functional groups.

Scientific Research Applications

1-(Bromo(1-naphthyl)methyl)naphthalene has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Bromo(1-naphthyl)methyl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

  • 1-Bromonaphthalene: A simpler brominated naphthalene derivative.

  • 2-Bromonaphthalene: Another isomer of bromonaphthalene with the bromine atom at a different position on the naphthalene ring.

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Properties

IUPAC Name

1-[bromo(naphthalen-1-yl)methyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUIHPHBAGZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969957
Record name 1,1'-(Bromomethylene)dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-20-9
Record name NSC28081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Bromomethylene)dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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